molecular formula C13H18N2O3 B8368450 3-(3-Benzylureido)-3-methylbutanoic acid

3-(3-Benzylureido)-3-methylbutanoic acid

Cat. No.: B8368450
M. Wt: 250.29 g/mol
InChI Key: PCOPYFHCQHCOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Benzylureido)-3-methylbutanoic acid is a substituted butanoic acid derivative featuring a benzylurea moiety at the 3-position of the methylbutanoic acid backbone. The benzylureido group likely enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the carboxylic acid moiety contributes to solubility and ionic interactions .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

3-(benzylcarbamoylamino)-3-methylbutanoic acid

InChI

InChI=1S/C13H18N2O3/c1-13(2,8-11(16)17)15-12(18)14-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17)(H2,14,15,18)

InChI Key

PCOPYFHCQHCOFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)NC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

(S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic Acid

  • Molecular Formula : C₁₄H₂₃N₃O₃S
  • Molecular Weight : 313.42 g/mol
  • Key Features: Incorporates a thiazole ring substituted with an isopropyl group.
  • Comparison: The thiazole group differentiates this compound from 3-(3-benzylureido)-3-methylbutanoic acid, likely enhancing its bioavailability and specificity for targets like kinases or bacterial enzymes. The isopropyl-thiazole substituent may reduce solubility in polar solvents compared to the benzyl group .

2-Benzenesulfonamido-3-methylbutyric Acid

  • Molecular Formula: C₁₁H₁₅NO₄S
  • Molecular Weight : 257.31 g/mol
  • Key Features: Contains a benzenesulfonamido group instead of benzylureido. Sulfonamido groups are known for their electron-withdrawing properties.
  • This compound may exhibit antimicrobial activity, akin to sulfonamide drugs, whereas the benzylureido derivative might target proteases or peptidases .

3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic Acid

  • Molecular Formula: C₁₅H₂₁NO₄
  • Molecular Weight : 279.33 g/mol
  • Key Features: Benzyloxycarbonyl (Cbz) protecting group on the amino functionality. Additional methyl groups at the 2- and 3-positions.
  • Comparison: The Cbz group enhances stability during synthetic processes but requires deprotection for biological activity. Increased steric hindrance from trimethyl substitution may reduce reactivity compared to the less substituted this compound .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound Not explicitly provided ~280–300 (estimated) Benzylureido, carboxylic acid Enzyme inhibition, peptide synthesis
(S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid C₁₄H₂₃N₃O₃S 313.42 Thiazole, ureido, carboxylic acid Kinase inhibition, antibacterial
2-Benzenesulfonamido-3-methylbutyric acid C₁₁H₁₅NO₄S 257.31 Sulfonamido, carboxylic acid Antimicrobial agents
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid C₁₅H₂₁NO₄ 279.33 Cbz-protected amino, carboxylic acid Peptide synthesis intermediates

Research Findings and Implications

  • Synthetic Routes: and highlight methods for synthesizing ureido and arylaminobutanoate derivatives using catalysts like PTSA and PPA. Similar approaches may apply to this compound, though cyclization conditions would need optimization .
  • Biological Activity : The thiazole-containing analog () suggests that heterocyclic substitutions enhance target specificity, while the sulfonamido compound () implies divergent applications in antimicrobial therapy.
  • Physicochemical Properties : The Cbz-protected analog () demonstrates how protective groups and methyl substitutions influence solubility and reactivity, guiding formulation strategies for the target compound.

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